3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
The synthesis of 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Industrial production methods often involve the use of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
Chemical Reactions Analysis
3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the field of medicinal chemistry. It is used as a precursor in the synthesis of lenalidomide, an active pharmaceutical ingredient of the anticancer drug lenalidomide .
Mechanism of Action
The mechanism of action of 3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with molecular targets and pathways within the body. For example, lenalidomide, a derivative of this compound, is an immunomodulatory agent that acts as a ligand of ubiquitin E3 ligase cereblon. This interaction induces the enzyme to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Comparison with Similar Compounds
3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be compared with other similar compounds such as lenalidomide, thalidomide, and pomalidomide. These compounds share a similar isoindoline-1,3-dione scaffold but differ in their specific substituents and biological activities .
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-(4-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O4/c1-20-10-4-2-3-8-7-16(14(19)12(8)10)9-5-6-11(17)15-13(9)18/h2-4,9H,5-7H2,1H3,(H,15,17,18) |
InChI Key |
WQBYRVHGTFSBTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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